dl-Isoserine is a racemic mixture of l-Isoserine and d-Isoserine, both of which are isomers of the proteinogenic amino acid serine. While serine possesses a hydroxyl group on the beta carbon, Isoserine has the hydroxyl group located on the alpha carbon. [] This structural difference distinguishes Isoserine from serine and contributes to its unique properties and applications in scientific research.
dl-Isoserine is classified as an amino acid, specifically a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. [] Despite not being a building block of proteins, dl-Isoserine plays a significant role in various scientific research fields, including biochemistry, organic chemistry, and materials science.
DL-Isoserine can be derived from several natural and synthetic sources. It is commonly synthesized from acrylic acid or vinylformic acid through various chemical reactions. Notably, methods utilizing chiral malic acid have also been explored to produce enantiomers of isoserine, indicating its potential for diverse applications in pharmaceuticals and biochemistry .
DL-Isoserine belongs to the class of amino acids, specifically categorized under α-amino acids due to the presence of an amino group () attached to the carbon adjacent to the carboxylic acid group (). It is also classified based on its stereochemistry, with "D" and "L" denoting the orientation of the amino and carboxyl groups relative to a reference molecule.
The synthesis of DL-Isoserine can be achieved through multiple methods, primarily focusing on the reaction of acrylic acid or vinylformic acid with ammonia or other amines. One notable method involves:
The described method emphasizes low pollution and cost-effectiveness, making it suitable for industrial applications. The process can yield high purity levels of DL-Isoserine, essential for pharmaceutical applications.
DL-Isoserine participates in various chemical reactions typical of amino acids, including:
The reactivity of DL-Isoserine stems from its functional groups—specifically the amino and carboxyl groups—which allow it to engage in nucleophilic attacks and electrophilic substitutions.
The mechanism by which DL-Isoserine exerts its effects in biological systems involves several pathways:
Research indicates that modifications of DL-Isoserine can lead to enhanced interactions with target proteins, providing insights into drug design and development.
Relevant data includes solubility metrics indicating high solubility in polar solvents, which is crucial for its application in biochemistry .
DL-Isoserine has several scientific uses:
The documented synthesis of isoserine dates back to 1976 when Miyazawa and colleagues achieved the first laboratory production of this non-proteinogenic amino acid [4]. Early synthetic routes predominantly employed traditional chemical methods, including the trans-isomerization of serine under controlled reaction conditions, which yielded the racemic DL-form through epimerization [7]. These initial approaches faced significant challenges in achieving high enantiomeric purity and suffered from limited reaction yields due to the compound's sensitivity to decomposition at elevated temperatures—a characteristic evidenced by its melting point of 235°C with decomposition [2] [10].
The landscape of isoserine synthesis transformed dramatically with the advent of enzymatic and chemoenzymatic approaches. Contemporary methods increasingly leverage amine transaminases (ATAs) in cascade reactions, enabling more efficient and stereoselective production [5]. These biocatalytic strategies overcome many limitations of earlier chemical synthesis by operating under milder conditions and providing enhanced control over stereochemistry. The evolution from chemical to enzymatic synthesis represents a paradigm shift in non-canonical amino acid production, aligning with green chemistry principles while improving efficiency. Modern industrial-scale production now typically achieves purity levels exceeding 95-99%, as evidenced by commercial specifications from suppliers like TCI America and Sigma-Aldrich [2] [10].
Table 1: Evolution of DL-Isoserine Synthesis Methods
Time Period | Primary Methods | Key Characteristics | Typical Purity |
---|---|---|---|
1970s-1980s | Chemical isomerization of serine | Racemic mixtures, high-temperature processes, moderate yields | 70-85% |
1990s-2000s | Improved chemical protocols | Enhanced yield through protected intermediates, partial enantiomeric control | 85-92% |
2010s-Present | Biocatalytic transamination cascades | Enzymatic stereoselection, mild conditions, reduced waste | 95-99%+ |
DL-Isoserine exhibits a fascinating structural isomerism with the proteinogenic amino acid serine. Both compounds share the identical molecular formula (C₃H₇NO₃) but differ fundamentally in their functional group arrangement. While serine possesses the classic α-amino acid structure (2-amino-3-hydroxypropanoic acid), isoserine features a β-amino acid configuration (3-amino-2-hydroxypropanoic acid) [1] [4]. This seemingly subtle positional difference profoundly impacts their chemical behavior and biological recognition. The zwitterionic character of DL-isoserine emerges clearly in aqueous solutions, with a predicted pKa of approximately 2.71, facilitating ionic interactions distinct from those of serine [7].
The spatial arrangement of functional groups in isoserine creates unique hydrogen-bonding capabilities. The proximity of the hydroxyl group to the carboxyl moiety enables the formation of stable cyclic lactone structures under certain conditions, a property not observed in serine [4]. Furthermore, the β-amino configuration significantly influences the backbone geometry when incorporated into peptide chains. Unlike α-amino acids that predominantly adopt specific Ramachandran angles in peptides, isoserine-containing peptides exhibit altered conformational preferences, impacting secondary structure formation [6].
Crystallographic analyses reveal that the molecular packing of DL-isoserine differs substantially from that of serine due to altered intermolecular hydrogen bonding networks. The density of DL-isoserine crystals (predicted 1.415 g/cm³) reflects this distinct packing arrangement [7]. These structural differences extend to spectroscopic properties: while both compounds show characteristic IR absorptions for amine, hydroxyl, and carboxyl groups, their NMR chemical shifts differ diagnostically, particularly for the α-proton, which appears downfield in isoserine relative to serine [2].
Table 2: Structural Comparison of DL-Isoserine and Serine
Characteristic | DL-Isoserine | Serine |
---|---|---|
IUPAC Name | 3-Amino-2-hydroxypropanoic acid | 2-Amino-3-hydroxypropanoic acid |
Functional Group Orientation | α-Hydroxy/β-amino | α-Amino/β-hydroxy |
Backbone Configuration | β-Amino acid derivative | α-Amino acid |
Predicted Density | 1.415 g/cm³ | 1.537 g/cm³ |
Key Hydrogen Bonding | Intramolecular OH•••O=C possible | Intermolecular networks dominate |
Biological Role | Non-proteinogenic | Proteinogenic, metabolic precursor |
DL-Isoserine serves as a fundamental building block for expanding libraries of non-canonical amino acids (NcAAs), which have become indispensable tools in pharmaceutical development and peptide engineering. With over 900 naturally occurring NcAAs identified and countless synthetic derivatives, these compounds represent a rapidly expanding chemical space for drug discovery [5] [6]. The strategic importance of DL-isoserine in this domain stems from its versatile bifunctional reactivity—the amino group participates in amide bond formation while the hydroxyl group offers a site for further derivatization, enabling diverse chemical modifications not feasible with proteinogenic amino acids [1] .
In pharmaceutical development, DL-isoserine functions as a critical precursor for synthesizing complex amino acid derivatives that enhance drug efficacy through improved target affinity and metabolic stability. Its incorporation into peptide-based therapeutics significantly increases proteolytic resistance, addressing a major limitation of conventional peptide drugs that suffer rapid degradation in biological systems [5]. The compound's utility extends to peptide synthesis as a constrained scaffold, where its Fmoc-protected derivative (Fmoc-DL-isoserine, CAS 161125-36-6) enables solid-phase peptide synthesis methodologies for creating peptides with altered conformational properties [8].
Biotechnological applications leverage DL-isoserine in cell culture media formulations, where it promotes enhanced cell growth and protein production in biopharmaceutical manufacturing [1] . This application capitalizes on the compound's role in metabolic pathways distinct from those utilizing serine. Furthermore, DL-isoserine facilitates the development of enzyme-based cascades for sustainable synthesis, particularly through amine transaminase systems that enable efficient chiral amine production [5]. These cascades exemplify how DL-isoserine contributes to greener manufacturing processes by reducing synthetic steps and minimizing waste generation.
Table 3: DL-Isoserine in Non-Canonical Amino Acid Applications
Application Domain | Role of DL-Isoserine | Representative Outcomes |
---|---|---|
Pharmaceutical Development | Building block for amino acid derivatives | Enhanced drug efficacy, improved pharmacokinetic profiles |
Peptide Therapeutics | Backbone modifier | Increased proteolytic stability, novel conformational constraints |
Biocatalysis | Substrate for transaminase cascades | Sustainable production of chiral amines and amino acids |
Biotechnology | Cell culture media component | Enhanced protein/antibody production in biomanufacturing |
Neuroscience Research | Neuroprotective agent candidate | Insights into neurodegenerative disease mechanisms |
Table 4: Comparative Analysis of DL-Isoserine Properties and Applications
Property/Application | Specification | Source/Reference |
---|---|---|
Molecular Formula | C₃H₇NO₃ | [1] [7] |
Molecular Weight | 105.09 g/mol | [1] [10] |
CAS Number | 565-71-9 | [1] [2] [10] |
Appearance | White crystalline powder | [1] [10] |
Melting Point | 235°C (decomposition) | [2] [7] |
Solubility | Soluble in HCl solutions | [7] |
Purity (Commercial) | >95.0% to ≥99% | [2] [10] |
Key Pharmaceutical Application | Building block for amino acid derivatives | [1] |
Biotechnological Application | Cell culture media component | [1] |
Flavor Industry Application | Flavor enhancer | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7